(1-Aminoisoquinolin-7-yl)methanol
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Overview
Description
(1-Aminoisoquinolin-7-yl)methanol is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol . It is a heterocyclic compound belonging to the class of isoquinoline derivatives. This compound is typically found as a white to pale yellow crystalline powder and is soluble in water and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminoisoquinolin-7-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst . Another method includes the use of sodium borohydride as a reducing agent under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts due to their efficiency and cost-effectiveness . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Aminoisoquinolin-7-yl)methanol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride under mild conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(1-Aminoisoquinolin-7-yl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-Aminoisoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound of (1-Aminoisoquinolin-7-yl)methanol, differing by the absence of the amino and hydroxyl groups.
Quinoline: Similar in structure but with a nitrogen atom at a different position in the ring.
(1-Aminoisoquinolin-3-yl)methanol: A positional isomer with the amino and hydroxyl groups at different positions on the isoquinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(1-aminoisoquinolin-7-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDJELCDPZJVIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305814 |
Source
|
Record name | 1-Amino-7-isoquinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221050-76-6 |
Source
|
Record name | 1-Amino-7-isoquinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221050-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-7-isoquinolinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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